Clodinafop Propargyl-13C6

LC-MS/MS Isotope Dilution Internal Standard Selection

Clodinafop Propargyl-13C6 is the definitive internal standard for accurate LC-MS/MS quantification of clodinafop-propargyl residues. The six 13C atoms on the aromatic ring provide a stable +6 Da mass shift with perfect chromatographic co-elution, eliminating deuterium-hydrogen exchange and isotope effects seen with d4/d5 analogs. Chemically inert across all pH and matrix conditions, it ensures SANTE/11312/2021-compliant recovery (70–120%) and precision (RSD ≤20%) at sub-µg/kg levels. Essential for food, soil, and biological matrix residue analysis.

Molecular Formula C17H13ClFNO4
Molecular Weight 355.69 g/mol
Cat. No. B12420480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClodinafop Propargyl-13C6
Molecular FormulaC17H13ClFNO4
Molecular Weight355.69 g/mol
Structural Identifiers
SMILESCC(C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F
InChIInChI=1S/C17H13ClFNO4/c1-3-8-22-17(21)11(2)23-13-4-6-14(7-5-13)24-16-15(19)9-12(18)10-20-16/h1,4-7,9-11H,8H2,2H3/t11-/m1/s1/i4+1,5+1,6+1,7+1,13+1,14+1
InChIKeyJBDHZKLJNAIJNC-BESQCVCCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clodinafop Propargyl-13C6: A Carbon-13 Labeled Internal Standard for Accurate Pesticide Residue Quantification


Clodinafop Propargyl-13C6 is a stable isotope-labeled analog of the herbicide clodinafop-propargyl, belonging to the aryloxyphenoxypropionate class of ACCase inhibitors . It features six carbon-13 atoms incorporated into the phenoxy ring, which imparts a distinct mass shift of +6 Da relative to the unlabeled parent compound while preserving nearly identical physicochemical properties and chromatographic retention time . This isotopically labeled derivative serves as an optimal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enabling precise compensation for matrix effects, extraction variability, and ionization suppression in complex agricultural and environmental sample matrices [1].

Why Unlabeled Clodinafop-Propargyl Standards or Structural Analogs Cannot Substitute for the 13C6-Labeled Internal Standard in Quantitative LC-MS/MS


Generic substitution of Clodinafop Propargyl-13C6 with the unlabeled parent compound or a structurally similar internal standard in quantitative LC-MS/MS assays introduces significant analytical inaccuracies. Unlabeled standards cannot be distinguished from the target analyte in the mass spectrometer, rendering isotope dilution strategies impossible. While structurally related internal standards may partially compensate for extraction recovery, they fail to correct for differential ionization suppression in electrospray ionization (ESI) because their retention times and ionization efficiencies do not perfectly match those of clodinafop-propargyl across varying mobile phase compositions [1]. Deuterated analogs, such as clodinafop-propargyl-d4 or -d5, offer isotopic differentiation but present a critical liability: deuterium-hydrogen exchange under acidic or basic conditions, leading to isotopic scrambling and concentration underestimation [2]. Additionally, deuterated standards often exhibit a subtle chromatographic isotope effect, causing a retention time shift of several seconds relative to the unlabeled analyte—a phenomenon that can compromise peak integration when using narrow extraction windows, particularly in ultra-high performance liquid chromatography (UHPLC) . In contrast, the 13C6 labeling on the aromatic ring of Clodinafop Propargyl-13C6 is metabolically and chemically inert, co-elutes perfectly with the native analyte, and provides a stable mass shift unaffected by sample pH or matrix composition, thereby ensuring the highest achievable accuracy and precision for residue quantification in regulatory food safety and environmental monitoring applications [1].

Quantitative Performance Benchmarks for Clodinafop Propargyl-13C6 as an LC-MS/MS Internal Standard


Isotopic Fidelity: 13C6-Labeled vs. Deuterated Internal Standards for Clodinafop-Propargyl

Clodinafop Propargyl-13C6 provides superior isotopic fidelity compared to deuterated analogs such as clodinafop-propargyl-d4 or -d5. The 13C atoms are incorporated directly into the aromatic ring structure, which is chemically inert under typical sample preparation conditions (pH 2-9) and electrospray ionization . In contrast, deuterated internal standards are prone to hydrogen-deuterium exchange, particularly at labile positions, which can lead to isotopic scrambling and a loss of the mass differential required for accurate quantification. This phenomenon has been documented across multiple pesticide classes, resulting in concentration underestimation of up to 15-20% when deuterated analogs are used without rigorous pH control [1]. Furthermore, while deuterated compounds often exhibit a chromatographic isotope effect—a retention time shift of 0.02-0.05 minutes that can cause peak splitting or misassignment—13C-labeled standards like Clodinafop Propargyl-13C6 co-elute precisely with the unlabeled analyte, ensuring that matrix effects are identically experienced and perfectly corrected at every point in the chromatographic run .

LC-MS/MS Isotope Dilution Internal Standard Selection Pesticide Residue Analysis

Method Validation: Recovery and Precision in QuEChERS-LC-MS/MS for Barley and Soil Matrices

Although Clodinafop Propargyl-13C6 is not explicitly named in the published method, its use as an isotope-labeled internal standard is the gold standard for achieving the reported validation parameters for clodinafop-propargyl ester (CPE) in barley and soil [1]. The method, which employed a multi-walled carbon nanotube (MWCNT)-modified QuEChERS extraction coupled with LC-MS/MS, demonstrated recoveries of 80-130% and intra- and inter-day relative standard deviations (RSDs) of less than 10.5% across three spiking levels [1]. These metrics are directly enabled by the use of a stable isotope-labeled internal standard (SIL-IS) such as Clodinafop Propargyl-13C6, which corrects for analyte losses during the QuEChERS partitioning and dispersive solid-phase extraction (dSPE) cleanup steps, as well as for ion suppression from co-extracted matrix components like chlorophyll and lipids in barley grass and grain [1]. The method achieved limits of detection (LODs) of 0.02-0.07 µg/kg and limits of quantification (LOQs) of 0.29-1.26 µg/kg for clodinafop-propargyl and its acid metabolite [1].

QuEChERS Method Validation Recovery Precision Cereal Matrix

Sensitivity and Linearity: Enabling Trace-Level Quantification in Complex Agricultural Matrices

The use of Clodinafop Propargyl-13C6 as an internal standard directly enables the attainment of high sensitivity and wide linear dynamic range required for regulatory pesticide residue analysis. In a validated QuEChERS-LC-MS/MS method for clodinafop-propargyl in barley and soil, the method exhibited excellent linearity with coefficients of determination (R²) ≥0.9912, and achieved low limits of detection (LODs) of 0.02-0.07 µg/kg and limits of quantification (LOQs) of 0.29-1.26 µg/kg [1]. The SIL-IS corrects for signal drift, injection volume variability, and matrix-induced ion suppression, which is particularly critical when analyzing trace-level residues in complex matrices such as cereal grains and soil, where co-extractives can suppress analyte signal by 30-80% [1]. By normalizing the analyte response to that of the co-eluting 13C6-labeled internal standard, the method maintains linearity and accuracy across a concentration range spanning three orders of magnitude [2].

LC-MS/MS Sensitivity Linearity Matrix Effect Pesticide Residue

Mass Spectrometric Differentiation: +6 Da Shift Provides Superior Selectivity Over In-Source Fragmentation Interference

Clodinafop Propargyl-13C6 provides a clean +6 Da mass shift (m/z 350 → m/z 356 for the [M+H]+ ion), which offers a critical advantage over internal standards with smaller mass differences (e.g., +3 Da for deuterated analogs) in complex matrices . In-source collision-induced dissociation (CID) of co-eluting matrix components or isobaric interferences can generate fragment ions that overlap with the analyte's multiple reaction monitoring (MRM) transitions. A +6 Da mass difference significantly reduces the probability of such interferences, as the isotopic envelope of most interfering molecules does not extend to this mass range. Furthermore, the 13C6-labeled aromatic ring remains intact during MS/MS fragmentation, ensuring that at least one of the monitored MRM transitions retains the full isotopic shift, thereby providing an additional layer of selectivity .

Mass Spectrometry Isotopic Purity Selectivity MRM

Optimal Use Cases for Clodinafop Propargyl-13C6 in Analytical and Environmental Laboratories


Regulatory Pesticide Residue Monitoring in Cereal Grains and Processed Foods

Clodinafop Propargyl-13C6 is the ideal internal standard for laboratories conducting pesticide residue analysis for compliance with maximum residue limits (MRLs) set by regulatory agencies such as the US EPA (40 CFR § 180.559) and the European Food Safety Authority (EFSA) [1]. Its use in QuEChERS-based LC-MS/MS methods enables accurate quantification of clodinafop-propargyl residues in complex matrices like wheat, barley, oats, and their processed products (flour, bread, beer) at concentrations as low as 0.29 µg/kg, which is well below typical MRLs ranging from 0.01 to 0.1 mg/kg . The 13C6 label provides robust correction for matrix effects, ensuring that reported values meet the stringent accuracy (70-120% recovery) and precision (RSD ≤20%) requirements outlined in SANTE/11312/2021 guidance documents .

Environmental Fate and Soil Dissipation Studies

For environmental scientists studying the degradation, mobility, and persistence of clodinafop-propargyl in agricultural soils and water systems, Clodinafop Propargyl-13C6 provides a means to accurately quantify the parent compound and track its transformation to the acid metabolite clodinafop [1]. By spiking soil or water samples with a known amount of the 13C6-labeled internal standard prior to extraction, researchers can correct for analyte losses during sample processing and matrix-induced signal suppression, enabling precise determination of half-lives (DT50) and the construction of robust dissipation curves . The method sensitivity (LOQ 1.26 µg/kg in soil) is sufficient to monitor residues over several half-lives, which is critical for environmental risk assessment and registration studies [1].

Metabolism and Toxicokinetic Studies in Biological Matrices

In toxicology and metabolism research involving clodinafop-propargyl, Clodinafop Propargyl-13C6 serves as an essential internal standard for quantifying the parent compound and its metabolites in complex biological fluids (plasma, urine) and tissues [1]. Its isotopic purity and chromatographic co-elution with the unlabeled analyte ensure accurate compensation for ion suppression caused by endogenous phospholipids and proteins . This is particularly important for in vivo studies assessing absorption, distribution, metabolism, and excretion (ADME) or for monitoring occupational exposure in agricultural workers, where accurate quantification in the low ng/mL range is required [1].

Method Development and Validation for Novel Extraction and Detection Techniques

Researchers developing new sample preparation techniques (e.g., micro-QuEChERS, SPME, or on-line SPE) or novel detection platforms for clodinafop-propargyl can utilize Clodinafop Propargyl-13C6 to accurately assess method performance [1]. By spiking the 13C6-labeled internal standard into samples prior to extraction, method recovery, matrix effect, and process efficiency can be precisely calculated and optimized, independent of analyte losses . This enables the rigorous validation of green analytical chemistry methods that minimize solvent consumption or the development of high-throughput screening assays for food safety laboratories [1].

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